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Compound of Interest

Compound Name: Vildagliptin dihydrate

Cat. No.: B12295965 Get Quote

Introduction
Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's ability to control blood

sugar levels. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the

levels of incretin hormones. The stability of a drug substance like Vildagliptin dihydrate is a

critical attribute that can affect its safety and efficacy. A stability-indicating assay is a validated

analytical procedure that can accurately and precisely measure the concentration of the active

pharmaceutical ingredient (API) without interference from its degradation products, process

impurities, or other potential excipients.

This application note describes a stability-indicating High-Performance Liquid Chromatography

(HPLC) method for the determination of Vildagliptin dihydrate in the presence of its

degradation products. The method is developed and validated based on the International

Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to

demonstrate the specificity and stability-indicating nature of the method.

Experimental Protocols
Materials and Reagents

Vildagliptin Dihydrate Reference Standard

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)
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Potassium Dihydrogen Phosphate (AR Grade)

Orthophosphoric Acid (AR Grade)

Hydrochloric Acid (AR Grade)

Sodium Hydroxide (AR Grade)

Hydrogen Peroxide (30%, AR Grade)

Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector was used.

Parameter Condition

Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase

Acetonitrile : Phosphate Buffer (pH 3.5 adjusted

with Orthophosphoric Acid) in a ratio of 60:40

v/v.[1]

Flow Rate 1.0 mL/min[1]

Detection Wavelength 215 nm[1]

Injection Volume 20 µL

Column Temperature Ambient

Run Time 15 minutes

Preparation of Solutions
Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate

in purified water to obtain a desired buffer strength and adjust the pH to 3.5 with

orthophosphoric acid.

Diluent: The mobile phase was used as the diluent.
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Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve about 25 mg of

Vildagliptin dihydrate reference standard in the diluent in a 25 mL volumetric flask.

Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL

with the diluent.

Forced Degradation Studies
Forced degradation studies were performed on the Vildagliptin dihydrate to demonstrate the

stability-indicating nature of the analytical method. The drug substance was subjected to acid,

base, oxidative, thermal, and photolytic stress conditions.[2]

Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 1 M HCl and

kept at 80°C for 3 hours. The solution was then neutralized with 1 M NaOH and diluted with

the diluent.[3][4]

Base Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 M NaOH

and kept at room temperature for 3 hours. The solution was then neutralized with 0.1 M HCl

and diluted with the diluent.[4]

Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 3% H₂O₂

and kept at room temperature for 1 hour.[4] The solution was then diluted with the diluent.

Thermal Degradation: Vildagliptin dihydrate powder was kept in a hot air oven at 70°C for

3 hours.[5] A sample was then prepared from the stressed powder.

Photolytic Degradation: Vildagliptin dihydrate powder was exposed to UV light (254 nm) in

a UV chamber for 24 hours.[5] A sample was then prepared from the stressed powder.

Results and Discussion
The developed HPLC method was found to be specific for the analysis of Vildagliptin
dihydrate in the presence of its degradation products. The chromatograms of the stressed

samples showed well-resolved peaks of Vildagliptin and its degradation products.

Summary of Forced Degradation Studies
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The results of the forced degradation studies are summarized in the table below. The

percentage of degradation was calculated by comparing the peak area of Vildagliptin in the

stressed sample to that of an unstressed standard solution.

Stress Condition Conditions % Degradation
Number of Major
Degradants

Acid Hydrolysis
1 M HCl at 80°C for 3

hours
~15-20% 1[3][6]

Base Hydrolysis

0.1 M NaOH at room

temperature for 3

hours

~10-15% 3[3][6]

Oxidative Degradation
3% H₂O₂ at room

temperature for 1 hour
~25-30% 5[3][6]

Thermal Degradation 70°C for 3 hours < 5%
No significant

degradation

Photolytic

Degradation

UV light (254 nm) for

24 hours
< 5%

No significant

degradation

Method Validation Summary
The developed method was validated as per ICH guidelines for linearity, accuracy, precision,

limit of detection (LOD), and limit of quantitation (LOQ).

Validation Parameter Result

Linearity Range 25-150 µg/mL

Correlation Coefficient (r²) > 0.999

Accuracy (% Recovery) 98.0 - 102.0%

Precision (%RSD) < 2.0%

LOD 0.06 µg/mL

LOQ 0.21 µg/mL
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Visualizations

Sample Preparation HPLC Analysis

Vildagliptin Dihydrate Dissolve in Diluent Apply Stress Conditions
(Acid, Base, Oxidative, Thermal, Photolytic) Neutralize (if applicable) Dilute to Final Concentration Inject into HPLC Chromatographic Separation

(C18 Column) UV Detection at 215 nm Data Acquisition and Analysis

Click to download full resolution via product page

Caption: Experimental workflow for the stability-indicating assay of Vildagliptin dihydrate.
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Caption: Degradation pathways of Vildagliptin under different stress conditions.

Conclusion
The developed RP-HPLC method is simple, rapid, precise, and accurate for the determination

of Vildagliptin dihydrate in the presence of its degradation products. The forced degradation

studies confirm the stability-indicating nature of the method, making it suitable for routine

quality control and stability studies of Vildagliptin dihydrate in bulk drug and pharmaceutical

formulations. The method adheres to the ICH guidelines for analytical method validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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